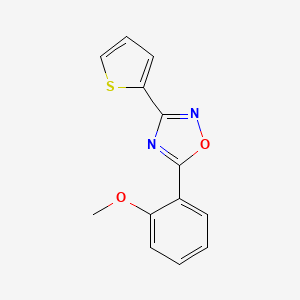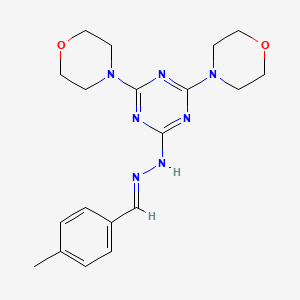![molecular formula C18H28N2O5S B5327681 5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and is known by the abbreviation 'AHMA'.
Aplicaciones Científicas De Investigación
AHMA has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, AHMA has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. Inflammation is a common factor in various diseases, and AHMA has been shown to have anti-inflammatory effects by inhibiting the production of cytokines. In neurodegenerative diseases, AHMA has been studied for its potential neuroprotective effects.
Mecanismo De Acción
AHMA exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cancer cell growth. AHMA has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to its anti-inflammatory effects. In neurodegenerative diseases, AHMA has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
AHMA has been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. AHMA has also been shown to have a good safety profile, with no significant toxicity reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHMA has several advantages for lab experiments, such as its high potency and selectivity for CAIX inhibition. However, one limitation of AHMA is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for AHMA research, such as studying its potential therapeutic applications in other types of cancer and exploring its effects on other targets besides CAIX. AHMA's anti-inflammatory and neuroprotective effects also warrant further investigation in various disease models. Additionally, the development of more soluble forms of AHMA could improve its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide (AHMA) is a promising chemical compound with potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of CAIX, leading to its anticancer effects, anti-inflammatory effects, and neuroprotective effects. AHMA has several advantages for lab experiments, but its low solubility in water is a limitation. Future research directions for AHMA include exploring its potential therapeutic applications in other types of cancer, investigating its effects on other targets besides CAIX, and developing more soluble forms of AHMA.
Métodos De Síntesis
The synthesis of AHMA involves the reaction of 5-amino-2-methoxybenzoic acid with 2-hydroxycyclohexyl methylamine and isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sulfamic acid to obtain AHMA. The yield of this synthesis method is reported to be around 70%.
Propiedades
IUPAC Name |
5-[(2-hydroxycyclohexyl)-methylsulfamoyl]-2-methoxy-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-12(2)19-18(22)14-11-13(9-10-17(14)25-4)26(23,24)20(3)15-7-5-6-8-16(15)21/h9-12,15-16,21H,5-8H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGODFJDWAVGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)

![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)

![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)